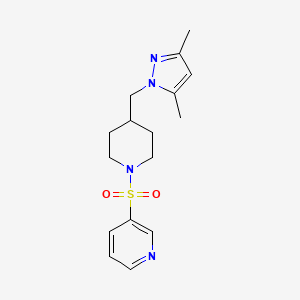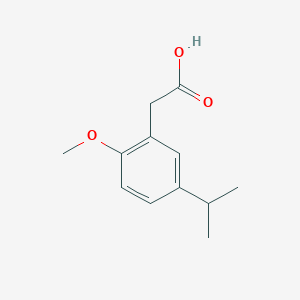
3-((4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)piperidin-1-yl)sulfonyl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-((4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)piperidin-1-yl)sulfonyl)pyridine” is a pyrazole-based ligand . Pyrazole and its derivatives are known to impart biological activity and can promote a unique coordination with metal ions . They have been used in various applications such as a biological transformation agent, a biological active agent, a sensor for cancer, an anticancer agent, a catalyst for hydrolysis reactions and oxidation, a medicine, and an antibiotic agent .
Synthesis Analysis
The synthesis of pyrazole-based ligands involves the condensation of (3,5-dimethyl-1H pyrazol-1-yl)methanol A with the appropriate primary amine . Four pyrazole-based ligands were successfully synthesized and characterized . The ligands provide one pyrazole sp2-nitrogen, one pyridine sp2-nitrogen, and one amine sp3-nitrogen, which were capable of coordinating to the metal .Molecular Structure Analysis
The molecular structure of the compound includes one pyrazole sp2-nitrogen, one pyridine sp2-nitrogen, and one amine sp3-nitrogen . These elements are capable of coordinating to the metal .Chemical Reactions Analysis
The compound has been evaluated for its catalytic properties in the oxidation reaction of catechol to o-quinone . The copper (II)-based complexes showed better reactions rates than those based on other metals (e.g., nickel, tin, and barium), which was due to the fact that the active catalytic site of the catecholase enzyme has two active sites from the existence of copper (II) ions .Physical And Chemical Properties Analysis
The compound is a white solid with a melting point of 149–153 °C . The FTIR (KBr, ν(cm −1)) values are 3271 (NH), 2860–3172 (C–H), 1608 (C=N), 1548 (C=C), 1485 (C=C), 1284 (C–Npz), 1246 (C–N aliphatique) .Aplicaciones Científicas De Investigación
Antimicrobial Activity
Some novel heterocyclic compounds based on sulfonamido pyrazole and related structures have been synthesized and evaluated for their antimicrobial properties. These studies have shown that these compounds can exhibit significant activity against various microorganisms, indicating their potential for development into new antimicrobial agents. The research highlights the importance of the sulfonamido moiety and its derivatives in enhancing antimicrobial efficacy (El‐Emary, Al-muaikel, & Moustafa, 2002); (Ammar, Saleh, Micky, Abbas, & El-Gaby, 2004).
Synthesis Methodologies
The research also explores various synthesis methodologies for creating derivatives of sulfonamido pyrazole compounds. These include reactions under specific conditions to yield pyrazoles, isoxazoles, and pyrimidinethiones, among others. Such studies contribute to the broader field of heterocyclic chemistry by providing new routes for the synthesis of complex molecules with potential biological activities (Zolfigol, Khazaei, Moosavi‐Zare, Afsar, Khakyzadeh, & Khaledian, 2015).
Material Science
In the realm of material science, research involving the synthesis of novel soluble fluorinated polyamides containing pyridine and sulfone moieties has been conducted. These materials exhibit desirable properties such as high thermal stability, solubility in common organic solvents, and potential for use in advanced technological applications due to their low dielectric constants and high transparency (Liu, Wu, Sun, Yu, Jiang, & Sheng, 2013).
Mecanismo De Acción
Target of Action
Similar compounds with a pyrazole core have been reported to interact with various enzymes and receptors, influencing their activity .
Mode of Action
It’s known that pyrazole derivatives can interact with their targets in various ways, such as inhibiting or activating the target, depending on the specific structure of the compound and the nature of the target .
Biochemical Pathways
Pyrazole derivatives have been reported to influence various biochemical pathways, including those involved in inflammation, cancer, and neurological disorders .
Result of Action
Similar compounds have been reported to exhibit various biological activities, including anti-inflammatory, antitumor, and neuroprotective effects .
Direcciones Futuras
The compound can be used as a model for further developments in catalytic processes relating to catecholase activity . It has potential applications in various fields such as biological transformation, sensing for cancer, anticancer agents, catalysts for hydrolysis reactions and oxidation, medicine, and antibiotic agents .
Propiedades
IUPAC Name |
3-[4-[(3,5-dimethylpyrazol-1-yl)methyl]piperidin-1-yl]sulfonylpyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O2S/c1-13-10-14(2)20(18-13)12-15-5-8-19(9-6-15)23(21,22)16-4-3-7-17-11-16/h3-4,7,10-11,15H,5-6,8-9,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZNIQXHRVRAMAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC2CCN(CC2)S(=O)(=O)C3=CN=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)piperidin-1-yl)sulfonyl)pyridine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-tert-Butyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine hydrochloride](/img/structure/B2885836.png)

![2-[(4-Bromophenyl)methylamino]-N,N-dimethylacetamide;hydrochloride](/img/structure/B2885838.png)
![1-[1-methyl-3,5-bis(trifluoromethyl)-1H-pyrrol-2-yl]ethan-1-one](/img/structure/B2885841.png)
![3-(4-bromophenyl)-6-[(E)-2-phenylethenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2885842.png)
![N-{2-[(4-chlorobenzyl)sulfanyl]-2-methylpropyl}-4-fluorobenzenesulfonamide](/img/structure/B2885843.png)
![6-(2-methoxyethyl)-1-methyl-4-(thiophen-2-yl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2885847.png)


![ethyl 6-[(5Z)-5-[(4-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoate](/img/structure/B2885851.png)
![8-(4-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B2885852.png)
![3-(3,4-dichlorophenyl)-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)propanamide](/img/structure/B2885853.png)
![7-chloro-4-[4-(dimethylamino)benzyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one](/img/structure/B2885856.png)
![2-oxo-N-(4-(trifluoromethyl)phenyl)-2,3,4,10-tetrahydrobenzo[4,5]imidazo[1,2-a]pyrimidine-4-carboxamide](/img/structure/B2885857.png)